An In-depth Technical Guide to 1,4-Benzenedimethanamine: Structure, Properties, and Applications
An In-depth Technical Guide to 1,4-Benzenedimethanamine: Structure, Properties, and Applications
Introduction: The Versatility of a Symmetric Diamine
1,4-Benzenedimethanamine, also widely known as p-xylylenediamine (PXDA), is a difunctional primary amine with the chemical formula C₈H₁₂N₂.[1][2] Its structure is characterized by a central benzene ring with two aminomethyl groups substituted at the para (1,4) positions.[1] This unique symmetrical and rigid architecture bestows upon it a remarkable versatility, making it a crucial building block in polymer science, a versatile ligand in coordination chemistry, and an increasingly interesting scaffold in medicinal chemistry.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its utility for researchers, scientists, and drug development professionals.
PART 1: Molecular Structure and Physicochemical Properties
Molecular Structure and Conformation
The core of 1,4-Benzenedimethanamine's functionality lies in its molecular structure, which dictates its reactivity and physical properties. The para-substitution pattern of the two aminomethyl groups on the benzene ring results in a highly symmetrical molecule.[3] This symmetry influences its crystalline packing and its interaction with other molecules. The presence of the rigid benzene ring separates the two reactive primary amine groups, preventing chelation to a single metal ion and instead promoting its function as a bridging ligand in coordination complexes.[1]
The aminomethyl groups are not coplanar with the benzene ring and can rotate, allowing for conformational flexibility. This combination of a rigid core with flexible linkers is a key feature exploited in the design of polymers and metal-organic frameworks.
Caption: Molecular structure of 1,4-Benzenedimethanamine.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1,4-Benzenedimethanamine is essential for its application in various fields. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Melting Point | 60-64 °C | [3] |
| Boiling Point | 230 °C at 10 mmHg | [4] |
| Flash Point | 134 °C | [2] |
| Density | ~1.032 g/cm³ | [5] |
| Vapor Pressure | 0.0015 hPa @ 20°C | [1] |
| Solubility in Water | Soluble | [5] |
| Solubility in Organic Solvents | Soluble in ethanol and methanol | [1] |
| pKa (estimated) | 4.48 (weak acid) | [1] |
| LogP | -0.25 to -0.4 | [1][3] |
| CAS Number | 539-48-0 | [1] |
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation and is crucial for quality control and reaction monitoring.
-
¹H NMR Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The four aromatic protons are chemically equivalent and typically appear as a singlet around 7.2-7.3 ppm.[3] The four methylene protons of the two aminomethyl groups are also equivalent and appear as a singlet around 3.8-3.9 ppm.[3] The protons of the primary amine groups are often broad and may exchange with deuterated solvents.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the molecular symmetry. One would expect to see a signal for the two equivalent methylene carbons, and two signals for the aromatic carbons (one for the carbons bearing the aminomethyl groups and one for the other four equivalent aromatic carbons).
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-Benzenedimethanamine displays characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are prominent in the region of 3300-3500 cm⁻¹.[3] Asymmetric and symmetric stretching modes typically result in two distinct bands.[3] C-H stretching vibrations from the aromatic ring and the methylene groups are also observed, as are C=C stretching bands from the benzene ring in the 1450-1600 cm⁻¹ region.[6] The C-N stretching vibration can be observed around 1259 cm⁻¹.[6]
PART 2: Synthesis and Reactivity
Industrial and Laboratory Synthesis
The large-scale industrial production of 1,4-Benzenedimethanamine is primarily achieved through the catalytic hydrogenation of terephthalonitrile (1,4-dicyanobenzene). This process offers high yields and purity.
Caption: Industrial synthesis of 1,4-Benzenedimethanamine.
Representative Laboratory Protocol for Hydrogenation of Terephthalonitrile:
-
Objective: To synthesize 1,4-Benzenedimethanamine via catalytic hydrogenation of terephthalonitrile.
-
Materials:
-
Terephthalonitrile
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Toluene
-
2M Sodium Hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Celite or other filter aid
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Apparatus:
-
High-pressure autoclave reactor (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Charge the autoclave reactor with terephthalonitrile, toluene, the Rh/C catalyst, and the aqueous NaOH solution.[7]
-
Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psig).[7]
-
Commence stirring and heat the reaction mixture to the target temperature (e.g., 25-80 °C).[7]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[7]
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]
-
The product can be further purified by distillation under reduced pressure or recrystallization.
-
Key Chemical Reactions
The reactivity of 1,4-Benzenedimethanamine is dominated by its two primary amine groups. These groups can undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This is a common strategy for creating more complex ligands for coordination chemistry.[1]
-
Polymerization: As a difunctional monomer, it readily undergoes polycondensation reactions with dicarboxylic acids, diisocyanates, or epoxides to form polyamides, polyureas, and epoxy resins, respectively.[1]
PART 3: Applications in Research and Development
Polymer and Materials Science
The most significant application of 1,4-Benzenedimethanamine is in polymer chemistry.[1]
-
Epoxy Resins: It serves as an effective curing agent (hardener) for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, three-dimensional network with high mechanical strength and thermal stability.[1]
-
Polyamides: The polycondensation of 1,4-Benzenedimethanamine with dicarboxylic acids produces high-performance polyamides. These polymers often exhibit superior properties such as high tensile strength, thermal stability, and low water absorption compared to other polyamides.[1][4]
-
Polyurethanes: In polyurethane synthesis, it acts as a chain extender. The reaction with isocyanates forms urea linkages, which create strong hydrogen bonding networks, enhancing the mechanical properties of the resulting elastomer.[1]
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The two primary amine groups of 1,4-Benzenedimethanamine can act as ligands, binding to metal ions. Its rigid structure and the spatial separation of the amine groups make it an excellent bridging ligand for the construction of coordination polymers and MOFs.[1] These materials are of great interest for their potential applications in gas storage, separation, and catalysis.[1]
Drug Development and Medicinal Chemistry
The structural features of 1,4-Benzenedimethanamine make it an attractive scaffold in drug design.
-
Molecular Scaffolding and Linkers: The rigid benzene core provides a well-defined spatial orientation for appended pharmacophores, while the aminomethyl groups offer points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR). Its derivatives can be used as linkers to connect two pharmacophoric units, creating dual-acting ligands.[8]
-
Bioisosteric Replacement: The 1,4-disubstituted benzene ring can be considered a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[9][10]
-
Enzyme Inhibition: Derivatives of 1,4-Benzenedimethanamine have been investigated as potential enzyme inhibitors. For example, by incorporating this scaffold into larger molecules, researchers have designed inhibitors for targets such as vesicular monoamine transporter-2 (VMAT2) and acetylcholinesterase (AChE).[11][12] Molecular docking studies suggest that these derivatives can bind to the active sites of specific proteins, affirming their potential as therapeutic candidates.[1]
PART 4: Safety and Handling
1,4-Benzenedimethanamine is a corrosive substance that can cause severe skin burns and eye damage.[13] It is also harmful if swallowed.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[13] It should be used in a well-ventilated area or under a fume hood. Store in a tightly closed container in a dry place.[13]
Conclusion
1,4-Benzenedimethanamine is a fundamentally important chemical with a broad spectrum of applications. Its unique combination of a rigid aromatic core and reactive amine functionalities provides a versatile platform for the synthesis of advanced polymers, functional materials, and novel therapeutic agents. A thorough understanding of its chemical properties and reactivity is paramount for harnessing its full potential in both academic research and industrial development.
References
- 1,4-Benzenedimethanamine (CAS 539-48-0): Odor profile, Properties, & IFRA compliance. (n.d.).
-
p-Xylylenediamine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- 1,4-Benzenedimethanamine | 539-48-0. (n.d.). Benchchem.
-
1,4-Benzenediamine, N,N'-bis(2-pyridinylmethylene)- | C18H14N4 | CID 870650. (n.d.). PubChem. Retrieved from [Link]
-
1,3-Benzenedimethanamine | C8H12N2 | CID 15133. (n.d.). PubChem. Retrieved from [Link]
-
p-Xylylenediamine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
1,4-Benzenedimethanamine | C8H12N2 | CID 68315. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
-
Study on a new process of 1,4-benzenediamine preparation. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the hydrogenation of nitriles to primary amines. (1988). Google Patents.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
-
1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
1,4-Benzenediamine, N1,N4-bis(2-methylphenyl)- | C20H20N2 | CID 84756. (n.d.). PubChem. Retrieved from [Link]
-
p-Xylylenediamine | Spectrum Chemical®. (n.d.). Alkali Scientific. Retrieved from [Link]
-
1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | C20H20N2 | CID 117974. (n.d.). PubChem. Retrieved from [Link]
-
Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. (2025, February 6). PubMed Central. Retrieved from [Link]
-
The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. (1994, May). ResearchGate. Retrieved from [Link]
-
1,4-Benzenediamine, N,N'-mixed tolyl and xylyl derivs. (n.d.). PubChem. Retrieved from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]
-
1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. (2016, July 1). PubMed. Retrieved from [Link]
-
Theoretical study of IR spectra of paraphenylenediamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved from [Link]
- Procede de production de xylylenediamine par hydrogenation continue de phtalodinitrile liquide. (n.d.). Google Patents.
-
Conversion of bis (2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024, June 24). PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Benzenedimethanamine | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 8. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Benzenediamine [webbook.nist.gov]
